molecular formula C7H12ClN3OS B2488874 2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride CAS No. 1177985-05-5

2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride

Cat. No.: B2488874
CAS No.: 1177985-05-5
M. Wt: 221.7
InChI Key: FTAVHQKWWDWCBH-JEDNCBNOSA-N
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Description

2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a methylsulfanyl group, a pyrrolidinyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of a hydrazide with a thioamide under acidic conditions to form the oxadiazole ring. The pyrrolidinyl group can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidinyl group can enhance the binding affinity of the compound to its target, while the methylsulfanyl group can participate in redox reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidin-4-ol: This compound shares the methylsulfanyl group and pyrrolidinyl structure but differs in the ring system.

    2-methylsulfanyl-1H-benzoimidazole, di-hydrochloride hydrate: Similar in having a methylsulfanyl group but with a different core structure.

Uniqueness

2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride is unique due to its combination of the oxadiazole ring with the pyrrolidinyl and methylsulfanyl groups

Properties

IUPAC Name

2-methylsulfanyl-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS.ClH/c1-12-7-10-9-6(11-7)5-3-2-4-8-5;/h5,8H,2-4H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAVHQKWWDWCBH-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NN=C(O1)[C@@H]2CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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